3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
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Description
3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds structurally related to the one have been synthesized and studied for their antibacterial properties and reaction mechanisms. For instance, derivatives of 1,8-naphthyridine have been synthesized as antibacterial agents, demonstrating the utility of naphthyridine derivatives in medicinal chemistry (Miyamoto et al., 1987). Another study focused on the microwave-assisted synthesis of 1,8-naphthyridine derivatives, showing the efficiency of modern synthesis techniques in producing potentially bioactive compounds (Mahesh et al., 2004).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of naphthyridine derivatives, which share a core structure with the compound . For example, certain synthesized pyridines, oxazines, and thiazoles from naphthylpropenones showed antimicrobial activities comparable to Ampicillin®, indicating their potential as therapeutic agents (Mohamed et al., 2008).
Biological Activities and Inhibition
The naphthyridine core, part of the compound of interest, has been incorporated into molecules displaying significant biological activities. This includes compounds acting as serotonin 5-HT3 receptor antagonists, highlighting the therapeutic potential of naphthyridine derivatives in treating disorders associated with the serotoninergic system (R. Mahesh, R. V. Perumal, & P. V. Pandi, 2004). Additionally, 1,8-naphthyridine derivatives have been investigated for their role as RORc inhibitors, suggesting a potential application in modulating immune responses (R. V. & R. C., 2021).
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-3-27-13-18(20(29)17-9-6-14(2)24-22(17)27)23(30)28-10-4-5-15(12-28)11-19-25-21(26-31-19)16-7-8-16/h6,9,13,15-16H,3-5,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTYDYRWWCTICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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